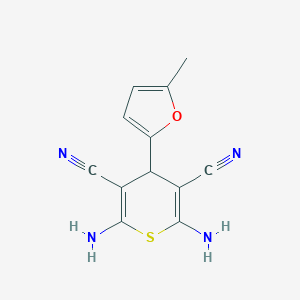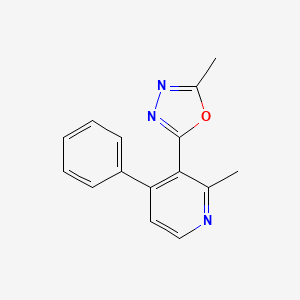![molecular formula C15H24N4O3S B5507341 N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)
N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamide derivatives are crucial in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, and anti-tumor activities. These compounds often incorporate organic moieties such as pyrazoles and pyrrolidines, leading to a broad spectrum of biological activities and potential therapeutic applications (Ghomashi et al., 2022).
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with sulfonamide groups, involves cycloaddition reactions and other strategies to construct the pyrazole core. For instance, the cycloaddition of N-sulfonylpyridinium and isoquinolinium imides with acetylenedicarboxylates has been a practical approach to synthesizing pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives (Wu et al., 2012). Additionally, base-mediated cycloannulation strategies using (E)-β-iodovinyl sulfones have been employed to access pyrazolo[1,5-a]pyridines (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide-based compounds, including pyrazole derivatives, is characterized by the presence of a sulfonyl group attached to an aromatic or heterocyclic moiety. This structural feature is crucial for the biological activity of these compounds, as it interacts with various biological targets (Ghomashi et al., 2022).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, including cycloadditions, to form complex heterocyclic structures. For example, the [3+2] cycloaddition of alkynes with CH-diazomethane sulfonamides generates pyrazole-fused five-membered sultams, showcasing the versatility of these compounds in synthetic chemistry (Dar'in et al., 2020).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic or heterocyclic rings to which they are attached. These properties are essential for determining the compounds' suitability for pharmaceutical formulations and their behavior in biological systems.
Chemical Properties Analysis
Sulfonamide derivatives exhibit a wide range of chemical properties, including inhibition of carbonic anhydrases, which is a common mechanism underlying their pharmacological activities. The introduction of different functional groups, such as pyrazoles or pyrrolidines, significantly impacts their reactivity, binding affinity, and selectivity towards biological targets (Ghomashi et al., 2022).
科学的研究の応用
Heterocyclic Sulfonamides Synthesis
Heterocyclic sulfonamides and sulfonyl fluorides represent a pivotal class of compounds in medicinal chemistry, owing to their versatility in drug design and synthesis. The development of efficient and selective synthesis methods for heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides is crucial for advancing drug discovery. A notable example is the use of a sulfur-functionalized aminoacrolein derivative for the selective synthesis of these compounds, including pyrazole-4-sulfonamides, demonstrating the compound's potential in facilitating rapid access to heterocyclic sulfonyl fluorides with significant pharmaceutical relevance (Tucker et al., 2015).
Biological Activity of Sulfonamide Hybrids
The exploration of sulfonamide-based hybrid compounds has unveiled a vast array of biological activities, ranging from antimicrobial to anticancer properties. Sulfonamides, characterized by the general formula R-SO2NHR', where the functional group is bound to various moieties, have led to the creation of numerous hybrid compounds. These hybrids exhibit a wide range of pharmacological activities, highlighting the significance of sulfonamide compounds in developing novel therapeutic agents (Ghomashi et al., 2022).
Anticancer and Antimicrobial Applications
The synthesis of novel heterocyclic sulfonamides with anticancer and antimicrobial activities exemplifies the therapeutic potential of sulfonamide derivatives. Compounds derived from cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide have demonstrated significant in vitro anti-breast cancer and antimicrobial efficacy, indicating the role of sulfonamide compounds in developing potent anticancer and antimicrobial agents (Debbabi et al., 2016).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamide derivatives incorporating pyrazoline and sulfonamide pharmacophores have shown potent inhibition against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme. These findings suggest the potential of sulfonamide compounds in treating conditions associated with CA and AChE, such as glaucoma and Alzheimer's disease, respectively, while also demonstrating low cytotoxicity and tumor selectivity (Ozgun et al., 2019).
Synthesis of Novel Heterocycles
The ability to synthesize new heterocyclic compounds containing a sulfonamido moiety opens up possibilities for developing antibacterial agents. Through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, a variety of pyran, pyridine, and pyridazine derivatives have been synthesized, showcasing the compound's versatility in generating novel antibacterial agents (Azab et al., 2013).
特性
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-1-propylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-3-6-19-8-13(7-16-19)23(21,22)17-15-10-18(11(2)20)9-14(15)12-4-5-12/h7-8,12,14-15,17H,3-6,9-10H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCIWHSFJZCKKU-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)S(=O)(=O)NC2CN(CC2C3CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N[C@H]2CN(C[C@@H]2C3CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)